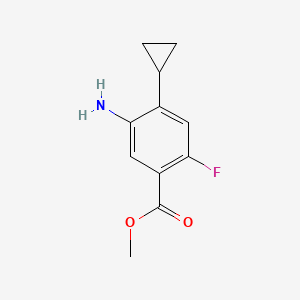
Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate: is an organic compound with a complex structure that includes a cyclopropyl group, an amino group, and a fluorine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: Introduction of a nitro group to the benzoate ester.
Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclopropylation: Introduction of the cyclopropyl group through a cyclopropanation reaction.
Fluorination: Introduction of the fluorine atom using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Chemistry: Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used in the development of new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. Its fluorine atom can enhance the metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The cyclopropyl group can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- Methyl 5-amino-2-fluorobenzoate
- Methyl 4-amino-2-fluorobenzoate
- Methyl 5-amino-2-chlorobenzoate
Comparison:
- Methyl 5-amino-4-cyclopropyl-2-fluorobenzoate has a unique cyclopropyl group that distinguishes it from other similar compounds. This group can significantly affect the compound’s chemical reactivity and biological activity.
- The presence of the fluorine atom in all these compounds enhances their metabolic stability and binding affinity in biological systems.
- The amino group in these compounds allows for hydrogen bonding, which is crucial for their interaction with biological targets.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 5-amino-4-cyclopropyl-2-fluorobenzoate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)8-5-10(13)7(4-9(8)12)6-2-3-6/h4-6H,2-3,13H2,1H3 |
InChI Key |
FPRLKRYYWGDJMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)N)C2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


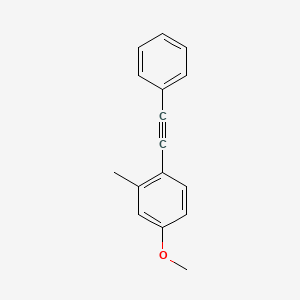
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
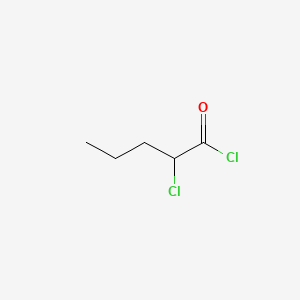
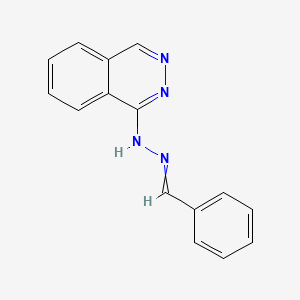

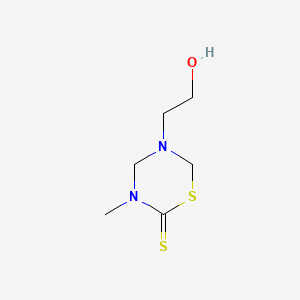



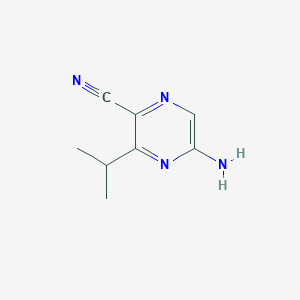

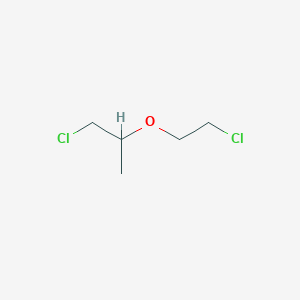
![1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13942629.png)

